ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the furoyl and diethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a compound with additional oxygen-containing groups, while reduction could yield a more saturated molecule.
Scientific Research Applications
Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
- Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
Uniqueness
Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-6-21(7-2)18(23)15-12(5)14(19(24)25-8-3)17(27-15)20-16(22)13-10-9-11(4)26-13/h9-10H,6-8H2,1-5H3,(H,20,22) |
InChI Key |
ATZOHCNFLOCYBS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OCC)C |
Origin of Product |
United States |
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